Azosémide

Vue d'ensemble

Description

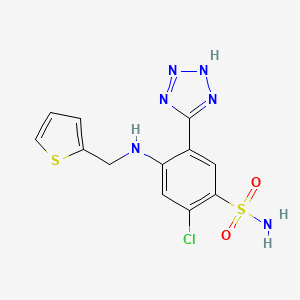

L'azosémide est un diurétique de l'anse utilisé principalement pour traiter l'hypertension artérielle, l'œdème et l'ascite . Il s'agit d'un sulfonamide qui est un benzènesulfonamide substitué aux positions 2, 4 et 5 par des groupes chlore, (2-thiénylméthyl)amino et 1H-tétrazol-5-yle . L'this compound a été mis sur le marché en 1981 par Boehringer Mannheim et est disponible en générique dans certains pays asiatiques .

Applications De Recherche Scientifique

Azosemide has several scientific research applications:

Mécanisme D'action

Target of Action

Azosemide primarily targets the sodium-potassium-chloride (Na-K-Cl) cotransporter NKCC1 . This cotransporter is found in the plasma membrane of a wide variety of cell types, including neurons, glia, and endothelial cells in the brain .

Mode of Action

The exact mechanism of action of Azosemide is unclear. It is known to act primarily on theloop of Henle , in both the medullary and cortical segments of the thick ascending limb . It inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle .

Biochemical Pathways

Azosemide is actively secreted in the renal proximal tubule possibly via a nonspecific organic acid secretory pathway in humans . There is thus a potential for disease states and other organic acids such as NSAIDs which affect the organic acid transport pathway to affect the efficacy of azosemide .

Pharmacokinetics

Azosemide has a considerable first-pass metabolism which makes parenteral administration more effective than oral administration . Peak plasma concentrations are achieved in 3-4 hours when azosemide is administered to healthy humans in a fasting state . The oral bioavailability is estimated to be 20.4% . It has a terminal half-life of 2-3 hours . The total body clearance is 112ml/min and renal clearance is 41.6ml/min .

Result of Action

Azosemide is a diuretic that has been used in the management of oedema and hypertension . Its diuretic effects upon oral administration match those of furosemide. Upon intravenous administration, azosemide displays 55 to 8 times greater effect .

Action Environment

Environmental factors can influence the action of Azosemide. For instance, physiological changes occurring in diabetes mellitus patients could alter the pharmacokinetics and pharmacodynamics of the drugs used to treat the disease . Furthermore, the amount of azosemide that reaches its site of action could be significantly modified by changes in the capacity of this transport system .

Analyse Biochimique

Biochemical Properties

Azosemide acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb . It inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle . The exact enzymes, proteins, and other biomolecules that Azosemide interacts with are not clearly known .

Cellular Effects

Azosemide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by acting as a diuretic, with effects upon oral administration matching those of furosemide . Upon intravenous administration, Azosemide displays 5.5 to 8 times greater effect

Molecular Mechanism

The exact mechanism of action of Azosemide is unclear . It is known to act primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Azosemide vary with different dosages in animal models

Metabolic Pathways

Azosemide undergoes considerable first-pass metabolism, which makes parenteral administration more effective than oral administration . Eleven metabolites of Azosemide were found in rats, but only Azosemide and its glucuronide were detected in humans

Transport and Distribution

Azosemide is actively secreted in the renal proximal tubule of humans . This may or may not involve a nonspecific organic acid secretory pathway . There is thus a potential for disease states and other organic acids such as NSAIDs which affect the organic acid transport pathway to affect the efficacy of Azosemide .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La préparation de l'azosémide implique plusieurs étapes :

Chloration et amination : Un composé de formule chimique II subit une chloration et une amination continues pour préparer un dérivé de dichlorobenzénamide de formule chimique III.

Déshydratation : Le dérivé de dichlorobenzénamide est déshydraté pour préparer un dérivé de déchlorobenzonitrile de formule chimique IV.

Cyclisation : Le dérivé de déchlorobenzonitrile subit une cyclisation pour préparer un dérivé de dichlorobenzènetétrazole de formule chimique V.

Substitution nucléophile : Le dérivé de dichlorobenzènetétrazole réagit avec la thién-2-ylméthylamine en présence d'une base pour produire de l'this compound.

Analyse Des Réactions Chimiques

L'azosémide subit diverses réactions chimiques :

Oxydation et réduction :

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action exact de l'this compound n'est pas entièrement compris. Il agit principalement sur l'anse de Henlé, à la fois dans les segments médullaires et corticaux de la branche ascendante épaisse . L'this compound inhibe la réabsorption du sodium et du chlorure, ce qui entraîne une augmentation du débit urinaire et une réduction de la rétention d'eau . Cette action est similaire à celle d'autres diurétiques de l'anse, mais avec un effet plus important après administration intraveineuse .

Comparaison Avec Des Composés Similaires

L'azosémide est comparé à d'autres diurétiques de l'anse tels que le furosémide, le torasémide, le bumetanide et l'acide étacrynique . Bien que tous ces composés inhibent la réabsorption du sodium et du chlorure dans l'anse de Henlé, l'this compound a une structure chimique unique avec un cycle tétrazole et un groupe thiénylméthylamine . Cette structure contribue à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes .

Composés similaires

- Furosémide

- Torasémide

- Bumetanide

- Acide étacrynique

Activité Biologique

Azosemide is a loop diuretic that has been utilized primarily in the treatment of edema associated with heart failure and hypertension. This article delves into its biological activity, pharmacokinetics, pharmacodynamics, and clinical efficacy based on various studies.

The precise mechanism of action of azosemide is not fully understood. However, it is known to inhibit the sodium-potassium-chloride co-transporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium and water. This diuretic effect is accompanied by alterations in plasma concentrations of electrolytes and hormones, including aldosterone.

Pharmacokinetics

- Absorption : After oral administration, azosemide reaches peak plasma concentration within 3-4 hours, with an absorption lag time of approximately 1 hour. The absolute oral bioavailability is around 20.4% due to a significant first-pass effect.

- Distribution : The drug exhibits high protein binding (>95% to human serum albumin).

- Elimination : The terminal half-life ranges from 2 to 3 hours. In studies involving rats and humans, azosemide demonstrated a rapid absorption profile but incomplete recovery in urine over 24 hours.

Comparative Studies

A notable study compared the effects of azosemide and furosemide in patients with chronic heart failure (CHF). Key findings from this study included:

- Improvement in Scintigraphic Parameters : Azosemide showed a greater reduction in % denervation and improvement in heart-to-mediastinum (H/M) ratios compared to furosemide after six months of treatment (p<0.01) .

| Parameter | Azosemide Baseline | Azosemide 6 Months | Furosemide Baseline | Furosemide 6 Months |

|---|---|---|---|---|

| Systolic Pressure (mm Hg) | 121±18 | 120±17 | 122±20 | 121±18 |

| Diastolic Pressure (mm Hg) | 71±12 | 70±10 | 72±13 | 70±11 |

| Heart Rate (bpm) | 70±8 | 69±8 | 71±10 | 70±9 |

| BUN (mg/dL) | 22.0±8.2 | 22.3±8.4 | 21.7±7.9 | 22.0±8.2 |

| eGFR (mL/min/1.73 m²) | 55±16 | 55±19 | 54±14 | 53±18 |

| Potassium (mEq/L) | 4.4±0.5 | 4.4±0.5 | 4.3±0.6 | 4.3±0.5 |

Case Studies

In a clinical trial involving patients with CHF treated with azosemide, significant improvements were noted in autonomic nervous system parameters compared to those treated with furosemide, suggesting a potentially beneficial role for azosemide in managing heart failure .

Adverse Effects

Azosemide can cause electrolyte imbalances, particularly hypokalemia and hyponatremia, which are common side effects associated with loop diuretics. Monitoring of renal function and electrolytes is essential during therapy.

Propriétés

IUPAC Name |

2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEDEBAJARCKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046910 | |

| Record name | Azosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Exact mechanism of action is unclear. However, it acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb. | |

| Record name | Azosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27589-33-9 | |

| Record name | Azosemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27589-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azosemide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azosemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219.5 °C | |

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.